molecular formula C26H22F3N3O3 B11452592 4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B11452592
M. Wt: 481.5 g/mol
InChI Key: VBVBQLRBYLLPSI-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenylethyl group, and an imidazole ring

Preparation Methods

The synthesis of 4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the phenylethyl group: This can be done through Friedel-Crafts alkylation or other suitable alkylation reactions.

    Final coupling with 4-methoxybenzamide: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.

    Material Science: The compound’s properties may be explored for the development of new materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide include other imidazole derivatives and compounds with trifluoromethyl groups. These compounds may share similar chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C26H22F3N3O3

Molecular Weight

481.5 g/mol

IUPAC Name

4-methoxy-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)imidazol-4-yl]benzamide

InChI

InChI=1S/C26H22F3N3O3/c1-35-21-14-12-20(13-15-21)23(33)31-25(26(27,28)29)24(34)32(17-16-18-8-4-2-5-9-18)22(30-25)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,31,33)

InChI Key

VBVBQLRBYLLPSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CCC4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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